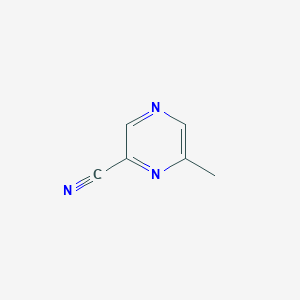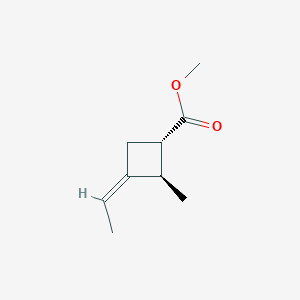![molecular formula C18H17N3O B145339 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one CAS No. 131229-46-4](/img/structure/B145339.png)
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazoquinazoline family and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to have a protective effect on the liver, reducing oxidative stress and inflammation in this organ.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one. One area of interest is the development of novel formulations and delivery methods that can improve the bioavailability and efficacy of this compound. Another direction is the investigation of the potential of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a promising compound with significant potential in scientific research. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one involves the condensation of 4-methylbenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
Scientific Research Applications
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have significant anticancer activity, particularly against breast cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
CAS RN |
131229-46-4 |
|---|---|
Product Name |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-11-21-17(13(20)2)19-16-6-4-3-5-15(16)18(21)22/h3-10,13H,11H2,1-2H3 |
InChI Key |
AOYJXYXMSAXOTG-UHFFFAOYSA-N |
SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
synonyms |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



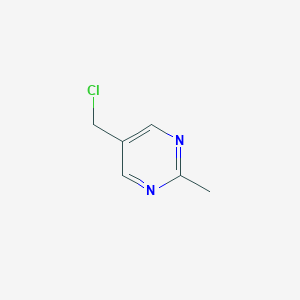


![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
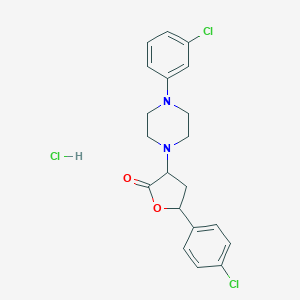
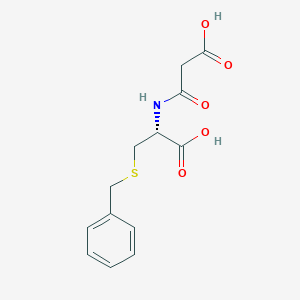

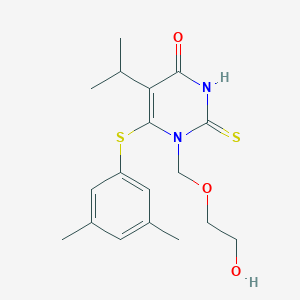
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)

